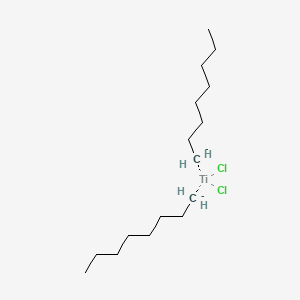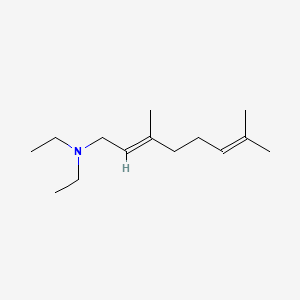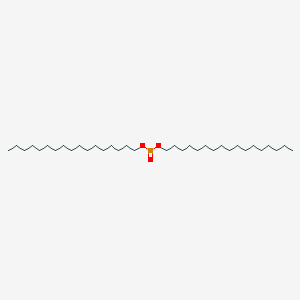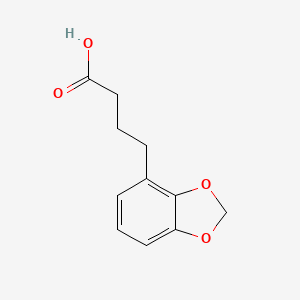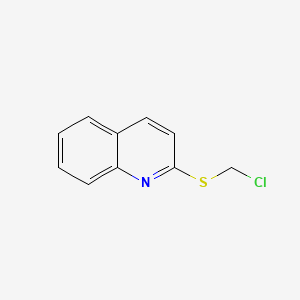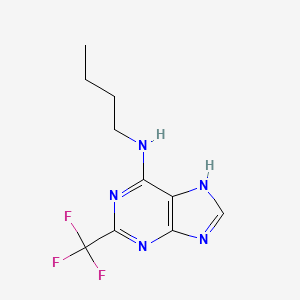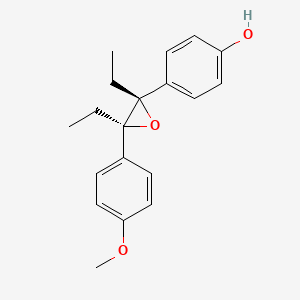
Bis((1,1'-biphenyl)-4-yl)iodochromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1,1’-biphenyl)-4-yl)iodochromium is a complex organometallic compound that features chromium as its central metal atom, coordinated with two biphenyl ligands and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands around the chromium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine)chromium(II) iodide
- Bis(benzene)chromium
- Chromium hexacarbonyl
Uniqueness
Bis((1,1’-biphenyl)-4-yl)iodochromium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other chromium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85409-47-8 |
|---|---|
Molekularformel |
C24H18CrI |
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
iodochromium(2+);phenylbenzene |
InChI |
InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1 |
InChI-Schlüssel |
URBBTCWQAHDMMV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





